molecular formula C24H28N2O2 B4739011 6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE

6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE

Cat. No.: B4739011
M. Wt: 376.5 g/mol
InChI Key: ICLAYRDZRMOGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE is a complex organic compound that features a chromen-2-one core structure

Preparation Methods

The synthesis of 6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE typically involves multiple steps. The synthetic route often starts with the preparation of the chromen-2-one core, followed by the introduction of the piperazine moiety. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological molecules.

    Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the chromen-2-one core with the piperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-ethyl-4-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-3-19-8-9-23-22(14-19)21(15-24(27)28-23)17-26-12-10-25(11-13-26)16-20-7-5-4-6-18(20)2/h4-9,14-15H,3,10-13,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLAYRDZRMOGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE
Reactant of Route 2
Reactant of Route 2
6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE
Reactant of Route 3
Reactant of Route 3
6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE
Reactant of Route 4
Reactant of Route 4
6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE
Reactant of Route 5
Reactant of Route 5
6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE
Reactant of Route 6
6-ETHYL-4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE

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